molecular formula C10H8F3N5O B15110253 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- CAS No. 874605-70-6

1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B15110253
CAS No.: 874605-70-6
M. Wt: 271.20 g/mol
InChI Key: VQOSJNZMCDWLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- features a triazine core substituted with two amine groups at positions 2 and 4, and a para-trifluoromethoxy phenyl group at position 6.

Properties

CAS No.

874605-70-6

Molecular Formula

C10H8F3N5O

Molecular Weight

271.20 g/mol

IUPAC Name

2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H8F3N5O/c11-10(12,13)19-7-3-1-6(2-4-7)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18)

InChI Key

VQOSJNZMCDWLDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=N2)N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- can be achieved through several methods. One common synthetic route involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid. This three-component condensation reaction is followed by treatment with a base, which promotes the rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The compound’s structure allows it to form stable complexes with various biological molecules, which can influence cellular processes and pathways . In anticancer research, the compound’s derivatives have been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name (IUPAC) Substituent at Position 6 Molecular Formula Molecular Weight Key Features
N2-[4-(Trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine 4-(Trifluoromethoxy)phenyl C₁₀H₉F₃N₅O 288.21 g/mol High lipophilicity due to –OCF₃ group
6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine 4-(Trifluoromethyl)phenyl C₁₀H₈F₃N₅ 271.20 g/mol –CF₃ group increases hydrophobicity
N2-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine 4-Fluorophenyl C₉H₈FN₅ 205.19 g/mol Smaller, electronegative substituent
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine 4-Methoxyphenyl C₁₀H₁₁N₅O 217.23 g/mol –OCH₃ enhances electron density
N2-(2,4-Dimethylphenyl)-1,3,5-triazine-2,4-diamine 2,4-Dimethylphenyl C₁₁H₁₃N₅ 215.25 g/mol Steric hindrance from methyl groups

Key Observations :

  • Electron Effects : The electron-withdrawing nature of –OCF₃ and –CF₃ may reduce electron density on the triazine ring, altering reactivity in nucleophilic substitutions compared to electron-donating groups like –OCH₃ .
  • Steric Considerations : Bulky substituents (e.g., 2,4-dimethylphenyl in ) may hinder binding to biological targets compared to planar aromatic groups.
Antitumor and Antimicrobial Potential
  • 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine () exhibits antitumor, anti-angiogenic, and antimicrobial activities, attributed to its ability to interact with cellular targets like DNA or enzymes involved in proliferation . The methoxy group’s electron-donating properties may facilitate interactions with hydrophobic pockets in proteins.
  • N2-(4-Fluorophenyl)-1,3,5-triazine-2,4-diamine () has a lower molecular weight (205.19 g/mol), which could improve pharmacokinetic properties but may reduce target affinity compared to bulkier analogs.

Biological Activity

1,3,5-Triazine-2,4-diamine, N2-[4-(trifluoromethoxy)phenyl]- is a complex aromatic compound characterized by a triazine ring structure. Its molecular formula is C10H8F3N5C_{10}H_8F_3N_5, and it has been studied for its diverse biological activities, particularly in the realm of cancer research. This article provides a detailed examination of the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its anticancer properties.

Structural Characteristics

The compound features a triazine ring with a trifluoromethoxy group attached to one of its phenyl rings. This unique substitution enhances its lipophilicity and potentially increases its bioavailability compared to other similar compounds.

PropertyValue
Molecular FormulaC10H8F3N5C_{10}H_8F_3N_5
Melting Point207 - 211 °C
Boiling Point333 - 334 °C

Synthesis

The synthesis of 1,3,5-triazine derivatives typically involves nucleophilic substitutions due to the presence of electron-withdrawing groups like trifluoromethoxy. For instance, one method includes reacting 2-amino-4-trifluoromethoxyphenol with cyanamide to form the desired triazine structure.

Anticancer Properties

Research has demonstrated that derivatives of 1,3,5-triazine exhibit significant anticancer activity. A notable study evaluated the in vitro antitumor activity of various triazine derivatives against multiple cancer cell lines. The compound N2-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine showed promising results against melanoma and breast cancer cell lines.

Case Study: Antitumor Activity

A specific derivative demonstrated remarkable activity against the MALME-3 M melanoma cell line with a growth inhibition concentration (GI50) of 3.3×108M3.3\times 10^{-8}M . Another study indicated that certain triazine derivatives selectively inhibited the growth of triple-negative breast cancer cells (MDA-MB231) at concentrations as low as 10μM10\mu M .

Structure-Activity Relationships (SAR)

The biological activity of triazines is closely linked to their structural features. Compounds with electron-donating groups in specific positions on the phenyl ring have shown enhanced antiproliferative effects. For example:

CompoundCell Line TestedIC50 Value
N2-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamineMDA-MB231 (breast cancer)<10μM<10\mu M
6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamineVarious cancersVariable

These findings underscore the importance of understanding how modifications to the triazine core can influence biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-Triazine-2,4-diamine derivatives, and how do reaction conditions affect yields?

  • Methodology : The compound can be synthesized via a three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines under microwave-assisted conditions, followed by HCl-mediated cyclization and dehydrogenative aromatization . Optimizing reaction time (e.g., 3–5 hours) and temperature (80–100°C) improves yields (55–65%) .
  • Key Considerations : Microwave irradiation reduces side reactions compared to conventional heating. Use DMSO or ethanol as solvents to enhance solubility of intermediates.

Q. Which characterization techniques are critical for confirming the structure and purity of this triazine derivative?

  • Methodology :

  • NMR Spectroscopy : Key 1H^1H NMR signals include aromatic protons (δ 7.2–8.4 ppm) and NH2_2/NH groups (δ 7.3–9.8 ppm). 13C^{13}C NMR confirms triazine ring carbons (δ 164–169 ppm) .
  • Elemental Analysis : Validate purity via %C, %H, and %N (e.g., C: 50.34%, H: 2.90%, N: 18.35% for C16_{16}H11_{11}ClF3_3N5_5O) .
  • Melting Point : A sharp range (e.g., 201–203°C) indicates high crystallinity .

Q. What is the primary biological activity observed for this compound, and which cell lines are responsive?

  • Findings : The compound shows potent anti-proliferative activity against triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231), with IC50_{50} values in the low micromolar range (6.25–8.18 μM). Activity is linked to substituents on the triazine core and aryl groups .
  • Experimental Design : Use MTT assays with 72-hour exposure. Include imatinib (IC50_{50} = 35.50 μM) as a reference control .

Q. What are the solubility and formulation challenges for in vivo studies?

  • Methodology : The compound is sparingly soluble in water but dissolves in DMSO or ethanol (10–20 mg/mL). For animal studies, prepare suspensions using 0.5% carboxymethylcellulose (CMC) or PEG-400 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence potency and selectivity?

  • SAR Insights :

  • Trifluoromethoxy Group : Enhances metabolic stability and membrane permeability.
  • Chloro Substituents : Improve binding to kinase targets (e.g., ALK inhibition).
  • Allyl/Cyclohexyl Groups : Increase cytotoxicity in TNBC (IC50_{50} < 10 μM) .
    • Experimental Validation : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then test against a panel of cancer cell lines.

Q. What mechanisms underlie resistance to this compound, and how can they be overcome?

  • Findings : Resistance in TNBC is linked to upregulation of efflux pumps (e.g., P-gp) and mutations in target kinases.
  • Strategies :

  • Co-administer P-gp inhibitors (e.g., verapamil) .
  • Develop dual-targeting analogs (e.g., ALK/EGFR inhibitors) .

Q. How does combination therapy enhance efficacy in preclinical models?

  • Methodology : Synergistic effects are observed with paclitaxel or doxorubicin (combination index < 1.0). Use Chou-Talalay analysis to quantify synergy .
  • Dosing : Administer the triazine derivative at 10 mg/kg (oral) with chemotherapeutics at sub-therapeutic doses.

Q. Why do biological assay results vary across studies, and how can researchers address discrepancies?

  • Critical Factors :

  • Cell Line Variability : MDA-MB-231 (TNBC) vs. MCF-7 (ER+) may show differential sensitivity due to receptor status.
  • Assay Conditions : Serum concentration (e.g., 5% vs. 10% FBS) alters proliferation rates.
    • Resolution : Standardize protocols (e.g., ATCC-recommended media) and include internal controls in each experiment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.